molecular formula C6H10O B2998588 (3-Methylidenecyclobutyl)methanol CAS No. 10555-45-0

(3-Methylidenecyclobutyl)methanol

Cat. No.: B2998588
CAS No.: 10555-45-0
M. Wt: 98.145
InChI Key: NCCDWBWIMWQQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylidenecyclobutyl)methanol, with the CAS Registry Number 10555-45-0, is an organic compound with the molecular formula C6H10O and a molecular weight of 98.14 g/mol . This compound is characterized by a cyclobutane ring substituted with both a methanol group and a methylidene moiety. Its structure is available in the NIST Chemistry WebBook, and an infrared (IR) spectrum is accessible for analytical and identification purposes . As a specialized chemical, it is intended for research and development applications. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Handling should be performed by qualified professionals in a controlled laboratory setting. According to supplier safety data, this compound is classified as flammable and carries hazard statements H225, H315, H319, and H335, indicating that it is highly flammable and may cause skin and eye irritation or respiratory irritation . Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines during use. The product is typically stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylidenecyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-5-2-6(3-5)4-7/h6-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCDWBWIMWQQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10555-45-0
Record name (3-methylidenecyclobutyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Methylidenecyclobutyl Methanol and Structural Analogs

Strategies for Constructing the Methylidenecyclobutane Core

Cycloaddition Reactions for Four-Membered Ring Formation

[2+2] cycloaddition reactions are a primary method for constructing the cyclobutane (B1203170) ring. nih.govkib.ac.cn These reactions involve the combination of two two-atom components to form the four-membered ring. Both thermal and photochemical conditions can be utilized, as well as catalysis by various metals. nih.govmdpi.com For instance, the intramolecular [2+2] cycloaddition of allenes has been shown to produce bicyclo[4.2.0]oct-5-ene derivatives. kib.ac.cn Electrochemical methods have also been developed for [2+2] cycloadditions, offering a green and catalyst-free approach to cyclobutane synthesis. icm.edu.pl

Recent advancements have focused on expanding the scope of these reactions to include a wider range of substrates under milder conditions. nih.gov For example, nickel-catalyzed [2+2] cycloaddition of ene-allenes has been used to create fused cyclobutane derivatives. mdpi.com Gold and platinum catalysts have also been employed in the [2+2] cycloaddition of indolyl allenes to form complex heterocyclic systems containing a methylidenecyclobutane moiety. mdpi.com

Table 1: Examples of Cycloaddition Reactions for Methylidenecyclobutane Synthesis
Reaction TypeCatalysts/ConditionsSubstratesProductsReference
Intramolecular [2+2] CycloadditionThermalAllenesBicyclo[4.2.0]oct-5-ene derivatives kib.ac.cn
Electrochemical [2+2] CycloadditionAnodic oxidationAlkenes and styrene (B11656) derivativesCyclobutanes icm.edu.pl
Nickel-catalyzed [2+2] Cycloaddition[Ni(cod)2], dppfEne-allenesFused cyclobutanes mdpi.com
Gold/Platinum-catalyzed [2+2] CycloadditionPtCl2, [JohnPhosAu]NTf2Indolyl allenesIndole-fused heterocycles mdpi.com

Olefination Approaches to the Exocyclic Alkene

The introduction of the exocyclic methylene (B1212753) group is often achieved through olefination reactions of a corresponding cyclobutanone (B123998). The Wittig reaction is a classic and widely used method for this transformation, converting a ketone to an alkene using a phosphonium (B103445) ylide. mdpi.com Another powerful method is the Tebbe olefination, which utilizes the Tebbe reagent, a titanium-based organometallic compound, to convert carbonyls into alkenes. numberanalytics.com This reaction is known for its high regio- and stereoselectivity. numberanalytics.com The Peterson olefination offers another alternative, using α-silyl carbanions to react with carbonyl compounds to form alkenes. organicreactions.org

The choice of olefination reagent can be critical, especially when dealing with sensitive substrates or when specific stereochemistry is desired. While the Wittig reaction is versatile, the Tebbe olefination is often favored for its ability to methylenate even sterically hindered or enolizable ketones. mdpi.comnumberanalytics.com

Ring Contraction and Expansion Methods

Ring contraction and expansion reactions provide alternative pathways to the methylidenecyclobutane core, often starting from more readily available five- or three-membered ring systems. wikipedia.orgntu.ac.ukrsc.org Ring contraction methods can involve the rearrangement of a larger ring to form the desired four-membered ring. ntu.ac.ukrsc.org For example, the Wolff rearrangement of α-diazoketones derived from cyclopentanones can lead to the formation of cyclobutane derivatives. nih.govwikipedia.org

Conversely, ring expansion reactions can be used to build the cyclobutane ring from a smaller precursor. ugent.be For instance, the Demyanov ring expansion involves the diazotization of aminocyclopropanes, leading to a carbocation that can rearrange to form a cyclobutane ring. wikipedia.org Cascade ring expansion reactions have also been developed for the synthesis of larger rings, and similar principles can be applied to the formation of cyclobutanes. rsc.org

Stereoselective Synthesis of (3-Methylidenecyclobutyl)methanol and Chiral Derivatives

The synthesis of enantiomerically pure this compound and its chiral derivatives is of significant interest due to their potential applications in medicinal chemistry and materials science. This requires the development of stereoselective synthetic methods.

Diastereoselective Pathways in Cyclobutane Formation

Achieving diastereoselectivity in the formation of the cyclobutane ring is a key challenge. In cycloaddition reactions, the stereochemistry of the starting materials can often dictate the stereochemistry of the product. Diastereoselective synthesis of methylenecyclobutanes has been achieved through methods such as merging boron-homologation and boron-allylation strategies, which can create a quaternary stereocenter with high diastereoselectivity. researchgate.net Michael additions onto cyclobutenes have also been shown to be a diastereoselective method for producing substituted cyclobutanes. nih.govresearchgate.netepfl.ch

Enantioselective Routes to Chiral this compound

The enantioselective synthesis of chiral this compound can be approached in several ways. One strategy involves the use of chiral catalysts in the key ring-forming or functionalization steps. For example, chiral catalysts can be used in [2+2] cycloaddition reactions to induce enantioselectivity. researchgate.net Another approach is the asymmetric reduction of a prochiral ketone precursor to establish the chiral alcohol center.

Furthermore, enantioselective synthesis of substituted cyclobutanes has been reported using sulfa-Michael additions to cyclobutenes in the presence of chiral catalysts. rsc.org The resulting chiral cyclobutane can then be further functionalized to yield chiral this compound. The development of catalytic asymmetric methods for the synthesis of chiral tertiary alcohols is also a relevant area of research. researchgate.net

Control of Stereochemistry via Photocycloaddition Reactions

Intramolecular [2+2] photocycloaddition reactions represent a powerful tool for the construction of the cyclobutane core with a high degree of stereocontrol. While specific examples detailing the synthesis of this compound using this method are not extensively documented in publicly available literature, the principles of this approach can be applied to its precursors. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules and is highly dependent on the conformation of the substrate in its excited state.

For instance, the photocycloaddition of a suitably substituted diene precursor can lead to the formation of a bicyclic system containing the desired cyclobutane ring. The stereochemistry at the newly formed chiral centers is dictated by the geometry of the starting material and the reaction conditions. Subsequent cleavage of the auxiliary ring can then furnish a stereochemically defined cyclobutane derivative, which can be further elaborated to this compound. The choice of photosensitizer and solvent can also influence the diastereoselectivity of the cycloaddition.

Table 1: Factors Influencing Stereochemistry in [2+2] Photocycloadditions

FactorInfluence on Stereochemistry
Substrate Conformation The spatial arrangement of the reacting alkenes in the excited state determines the facial selectivity of the cycloaddition.
Reaction Conditions Temperature, solvent polarity, and the presence of additives can affect the conformational equilibrium of the substrate and the stability of reaction intermediates.
Photosensitizer The choice of sensitizer (B1316253) can influence the energy transfer process and the nature of the excited state, thereby impacting the stereochemical outcome.
Chiral Auxiliaries The incorporation of a chiral auxiliary into the precursor can induce facial differentiation, leading to the formation of an enantiomerically enriched product.

Precursor-Based Synthetic Routes to this compound

A common and versatile approach to the synthesis of this compound involves the use of pre-existing functionalized cyclobutane building blocks. A key starting material for this strategy is 3-oxocyclobutanecarboxylic acid or its corresponding esters. The exocyclic methylene group can be introduced via a Wittig reaction, a powerful method for converting ketones into alkenes. masterorganicchemistry.compressbooks.pub

The general sequence involves the reaction of the cyclobutanone precursor with a phosphorus ylide, typically methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). This ylide is generated in situ by treating a phosphonium salt, such as methyltriphenylphosphonium (B96628) bromide, with a strong base like n-butyllithium or sodium hydride. commonorganicchemistry.com The ylide then reacts with the ketone to form a four-membered oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. mnstate.edu The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide. pressbooks.pub

Following the olefination step, the carboxylic acid or ester functionality on the cyclobutane ring can be reduced to the corresponding primary alcohol. This reduction is typically achieved using a mild reducing agent such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Table 2: Representative Synthetic Route from a Functionalized Cyclobutane

StepReactantsReagentsProduct
1. Wittig Olefination 3-Oxocyclobutanecarboxylic acid ethyl esterMethyltriphenylphosphonium bromide, n-Butyllithium3-Methylidenecyclobutanecarboxylic acid ethyl ester
2. Reduction 3-Methylidenecyclobutanecarboxylic acid ethyl esterLithium aluminum hydrideThis compound

An alternative precursor-based approach starts with cyclobutane derivatives bearing other functional groups that can be converted to the required hydroxymethyl group. For example, 3-methylenecyclobutanecarbonitrile (B110589) can serve as a valuable precursor. The synthesis of (3-methylidenecyclobutyl)methanamine from 3-methylene-1-cyano-cyclobutane has been reported, utilizing lithium aluminum hydride (LiAlH4) for the reduction of the nitrile group. pressbooks.pub A similar reduction strategy can be envisioned to obtain the target alcohol.

Alternatively, 3-methylenecyclobutanecarbaldehyde (B2493996) can be directly reduced to this compound. This transformation can be accomplished using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH4) being a common and selective choice for the reduction of aldehydes in the presence of other functional groups.

Development of Scalable Synthetic Processes for this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, particularly via the Wittig reaction and subsequent reduction, several aspects need to be optimized for scalability.

Reagent Selection and Stoichiometry: On a large scale, the use of highly reactive and pyrophoric reagents like n-butyllithium for the Wittig reaction poses significant safety challenges. Alternative, safer bases such as potassium tert-butoxide could be explored. google.com Optimizing the stoichiometry of the reagents is also crucial to minimize waste and maximize yield.

Solvent Choice and Work-up Procedures: The choice of solvent is critical for reaction efficiency, product solubility, and ease of removal. Ethereal solvents like tetrahydrofuran (B95107) (THF) are common for Wittig reactions, but their volatility and potential for peroxide formation need to be managed on a large scale. The work-up procedure, including the removal of the triphenylphosphine oxide byproduct, can be challenging. Crystallization or chromatographic purification, which are feasible in the lab, may not be practical for large quantities. Alternative purification methods like extraction or distillation would need to be developed.

Process Safety and Thermal Management: The Wittig reaction and the reduction with hydrides are often exothermic. Effective thermal management through appropriate reactor design and cooling systems is essential to prevent runaway reactions. A thorough process safety analysis, including hazard and operability (HAZOP) studies, should be conducted before scaling up.

Table 3: Considerations for Scalable Synthesis

ConsiderationLaboratory ScaleIndustrial Scale
Base for Wittig Reaction n-ButyllithiumPotassium tert-butoxide or other safer alternatives
Purification Chromatography, CrystallizationExtraction, Distillation
Process Control Manual addition, Ice bathAutomated dosing, Jacketed reactors with controlled cooling
Byproduct Removal Chromatographic separationOptimized extraction or crystallization protocols

By addressing these challenges, robust and scalable synthetic processes for this compound can be developed, enabling its broader application in various fields.

Chemical Reactivity and Transformation Studies of 3 Methylidenecyclobutyl Methanol

Chemical Behavior of the Exocyclic Methylidene Group

Olefin Metathesis and Related Transformations

No studies detailing the participation of (3-Methylidenecyclobutyl)methanol in olefin metathesis reactions, such as ring-closing metathesis (RCM), cross-metathesis (CM), or ring-opening metathesis polymerization (ROMP), were identified. Olefin metathesis is a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes, like those developed by Grubbs and Schrock. wikipedia.orguwindsor.ca While the exocyclic double bond in this compound makes it a theoretical candidate for such transformations, published research demonstrating these specific applications is currently unavailable.

Ring-Opening and Rearrangement Reactions of the Cyclobutane (B1203170) Moiety

Catalytic Transformations of this compound

The presence of both a hydroxyl group and an alkene functionality makes this compound a versatile substrate for various catalytic processes. However, a detailed search for its specific applications in transition metal-mediated and organocatalytic reactions yielded no concrete examples.

Transition Metal-Mediated Processes

No specific research was found describing transition metal-mediated transformations of this compound. Potential, yet undocumented, reactions could include palladium-catalyzed cross-coupling reactions, nickel-catalyzed processes, hydrogenation, or hydroformylation.

Organocatalytic Applications

There is no available literature on the use of this compound as a substrate in organocatalytic reactions. Such reactions, which use small organic molecules as catalysts, could theoretically engage the alcohol or alkene functional groups in various asymmetric transformations.

Advanced Spectroscopic Characterization and Elucidation of 3 Methylidenecyclobutyl Methanol and Its Derivatives

Elucidation of Structural Connectivity via Multidimensional NMR Spectroscopy

Multidimensional NMR spectroscopy is a powerful, non-destructive technique for determining the connectivity of atoms within a molecule. For (3-Methylidenecyclobutyl)methanol, a combination of 1D and 2D NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the bonding framework.

In the ¹H NMR spectrum, the protons of the hydroxymethyl group (CH₂OH) would likely appear as a singlet or a multiplet depending on the solvent and concentration, typically in the range of 3.3-4.0 ppm. The exocyclic methylidene protons (=CH₂) would be expected to resonate as singlets around 4.7-5.0 ppm. The protons on the cyclobutane (B1203170) ring would exhibit more complex splitting patterns due to spin-spin coupling and their specific chemical environments. The methine proton adjacent to the hydroxymethyl group would likely appear as a multiplet, and the remaining methylene (B1212753) protons on the ring would also show complex multiplets.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon of the hydroxymethyl group would be expected in the 60-70 ppm region. The sp² hybridized carbons of the methylidene group would appear significantly downfield, with the quaternary carbon resonating around 140-150 ppm and the terminal CH₂ carbon around 105-115 ppm. The carbons of the cyclobutane ring would be found in the aliphatic region of the spectrum.

To definitively connect these signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations. For instance, it would show a correlation between the methine proton and the adjacent methylene protons on the cyclobutane ring, as well as with the protons of the hydroxymethyl group if there is coupling through the C-C bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to unambiguously assign the carbon signals based on their attached protons. For example, the methylidene protons would show a correlation to the methylidene carbon signal.

The interpretation of NMR data for cyclobutane derivatives can be complex due to the puckered nature of the ring, which can lead to non-obvious coupling constants and chemical shift variations. acs.org 2D NMR spectroscopy is a valuable tool for resolving the structure of cyclobutane-type dimers. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂OH (protons)3.3 - 4.0-
-CH₂OH (carbon)-60 - 70
=CH₂ (protons)4.7 - 5.0-
=CH₂ (carbon)-105 - 115
=C< (carbon)-140 - 150
Cyclobutane CHMultipletAliphatic region
Cyclobutane CH₂MultipletsAliphatic region

Determination of Molecular Structure by High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₆H₁₀O), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Electron ionization (EI) mass spectrometry would be used to study the fragmentation pattern of the molecule, providing further structural information. Alcohols often undergo characteristic fragmentation pathways, including alpha-cleavage and dehydration. jove.comlibretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for alcohols. jove.com For this compound, this would involve the loss of the cyclobutyl-methylidene radical to form a resonance-stabilized [CH₂OH]⁺ ion with a mass-to-charge ratio (m/z) of 31. savemyexams.com The observation of a prominent peak at m/z 31 is a strong indicator of a primary alcohol. whitman.edu

Dehydration: The loss of a water molecule (18 amu) is another common fragmentation pathway for alcohols, leading to a peak at [M-18]. jove.comsavemyexams.com For this compound, this would result in a fragment ion with m/z corresponding to the molecular weight minus 18.

Ring Cleavage: Cyclic alcohols can also undergo complex ring cleavage, which would lead to a series of fragment ions characteristic of the cyclobutane ring structure. whitman.edu

The molecular ion peak for alcohols can sometimes be weak or absent. jove.com In such cases, softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) may be used to observe the protonated molecule [M+H]⁺ or other adducts. whitman.edu The use of methanol (B129727) in the mobile phase for LC-MS can sometimes lead to differential ionization or ion suppression. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragmentm/z (Mass-to-Charge Ratio)Fragmentation Pathway
[M]⁺98Molecular Ion
[M-H₂O]⁺80Dehydration
[CH₂OH]⁺31Alpha-Cleavage

Conformational Analysis using Vibrational Spectroscopy (IR and Raman)

For this compound, key vibrational modes would include:

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. In the Raman spectrum of liquid methanol, the OH stretch appears as a broad band around 3340 cm⁻¹. spectroscopyonline.com

C-O Stretch: A strong band in the IR spectrum, usually between 1000-1260 cm⁻¹, corresponding to the stretching vibration of the carbon-oxygen single bond.

C=C Stretch: The exocyclic double bond would give rise to a characteristic stretching vibration. In the Raman spectrum, this bond is typically active. nih.gov For methylidenecyclohexane, this stretch has been noted.

=C-H Stretch: The stretching vibrations of the sp² C-H bonds of the methylidene group would be expected above 3000 cm⁻¹.

C-H Stretch (aliphatic): The stretching vibrations of the sp³ C-H bonds of the cyclobutane ring and the hydroxymethyl group would appear just below 3000 cm⁻¹.

CH₂ Bending (scissoring): A characteristic vibration for the methylene groups, typically observed around 1465 cm⁻¹.

The puckered conformation of the cyclobutane ring can lead to a complex vibrational spectrum. By analyzing the positions and intensities of the various bands, and potentially with the aid of computational chemistry, it is possible to gain insights into the preferred conformation of the molecule in the solid or liquid state.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
O-H Stretch3200 - 3600IR (strong, broad)
C-O Stretch1000 - 1260IR (strong)
C=C Stretch~1650Raman (active)
=C-H Stretch>3000IR, Raman
C-H Stretch (aliphatic)<3000IR, Raman

Stereochemical Assignment through X-ray Crystallography of Crystalline Derivatives

While the parent compound this compound is a liquid at room temperature, its stereochemistry and precise three-dimensional structure can be unambiguously determined by X-ray crystallography if a suitable crystalline derivative can be prepared. nih.gov This technique provides a detailed map of electron density within a crystal, from which the positions of all atoms can be determined with high precision. nih.gov

To perform X-ray crystallography, a single crystal of a derivative of this compound would be required. Suitable derivatives could include esters (e.g., a benzoate (B1203000) or p-nitrobenzoate) or urethanes, which are often crystalline solids. The crystal is mounted in an X-ray diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. nih.gov

The crystal structure of cyclobutanol (B46151) has been determined at low temperatures and high pressures, revealing details about its molecular packing and hydrogen bonding. nih.goviucr.orged.ac.ukresearchgate.net For derivatives of this compound, X-ray crystallography would provide:

Unambiguous confirmation of the connectivity: Verifying the structure determined by NMR and MS.

Precise bond lengths and angles: Providing detailed geometric information.

Conformation of the cyclobutane ring: Determining the degree of puckering and the orientation of the substituents.

Stereochemistry: If the molecule is chiral, crystallography can determine the absolute configuration of a single enantiomer if a chiral derivative is used or if the compound crystallizes in a chiral space group.

Intermolecular interactions: Revealing how the molecules pack in the solid state, including any hydrogen bonding involving the hydroxyl group.

The structures of various cyclobutane derivatives have been elucidated using X-ray crystallography. nih.gov

Theoretical and Computational Investigations of 3 Methylidenecyclobutyl Methanol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of (3-Methylidenecyclobutyl)methanol. By solving the Schrödinger equation with various levels of approximation, these methods provide information on molecular orbital energies, charge distribution, and other electronic properties.

The electronic structure of this compound is largely dictated by the interplay between the strained cyclobutane (B1203170) ring and the exocyclic methylene (B1212753) group. The highest occupied molecular orbital (HOMO) is expected to be localized on the π-system of the methylidene group, making this region electron-rich and susceptible to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) is likely to be the corresponding π* anti-bonding orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Computational studies on the analogous molecule, methylenecyclobutane (B73084), have provided insights into its electronic properties. These studies can be extrapolated to understand this compound. For instance, the calculated HOMO-LUMO gap for methylenecyclobutane can be compared to that of less strained alkenes to gauge its relative reactivity.

The presence of the hydroxymethyl substituent is expected to have a modest influence on the electronic properties of the methylidenecyclobutyl core. The electron-withdrawing nature of the oxygen atom may slightly lower the energy of the molecular orbitals.

The reactivity of this compound is predicted to be centered on the exocyclic double bond. This bond is susceptible to a variety of reactions, including electrophilic additions, cycloadditions, and radical additions. Quantum chemical calculations can model the transition states and intermediates of these reactions to predict their feasibility and regioselectivity. For example, the addition of an electrophile like HBr would be expected to proceed via a carbocation intermediate, with the bromine atom adding to the more substituted carbon atom, following Markovnikov's rule.

Mechanistic Studies of Reaction Pathways

Computational chemistry is an invaluable tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the most likely reaction pathways.

Density Functional Theory (DFT) is a widely used computational method for studying the reaction mechanisms of organic molecules. DFT calculations balance computational cost with accuracy, making it feasible to study relatively large systems like this compound.

For this compound, DFT could be employed to study a variety of reactions. For example, the mechanism of acid-catalyzed hydration of the double bond could be investigated. This would involve modeling the initial protonation of the double bond to form a carbocation intermediate, followed by the attack of a water molecule and subsequent deprotonation to yield the diol product. DFT calculations would provide the energies of the reactants, products, intermediates, and transition states along this reaction coordinate.

A hypothetical DFT study on the electrophilic addition of bromine to the methylidene group would reveal whether the reaction proceeds through a concerted or stepwise mechanism. The nature of the intermediate (e.g., a cyclic bromonium ion versus an open-chain carbocation) could be determined by analyzing the optimized geometries and energies of the stationary points on the potential energy surface.

A key aspect of mechanistic studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction pathway and is characterized by having exactly one imaginary vibrational frequency. Locating the transition state structure is crucial for calculating the activation energy of a reaction, which in turn determines the reaction rate.

Once the transition state is located, an energy profile for the entire reaction can be constructed. This profile plots the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. The energy profile provides a visual representation of the reaction mechanism and allows for the determination of the rate-determining step.

For a reaction such as the Diels-Alder cycloaddition of this compound with a diene, transition state modeling would be used to determine the activation energy and to predict the stereochemical outcome of the reaction. The relative energies of the endo and exo transition states would indicate which product is favored kinetically.

Reaction TypeComputational MethodKey Findings from Analogous Systems
Electrophilic AdditionDFT (B3LYP/6-31G*)Stepwise mechanism with a stable carbocation intermediate is often favored for additions to methylenecycloalkanes.
CycloadditionDFT (M06-2X/cc-pVTZ)Concerted, asynchronous transition states are typical for Diels-Alder reactions involving exocyclic dienes.
Radical AdditionCASSCFThe regioselectivity is determined by the stability of the resulting radical intermediate.

Conformational Preferences and Ring Strain Analysis of the Cyclobutyl System

The cyclobutane ring in this compound is not planar but exists in a puckered conformation to alleviate torsional strain. nih.govresearchgate.net This puckering leads to two primary conformations: the bent (or butterfly) and the twisted form. The substituents on the ring will adopt either axial or equatorial positions, with the bulkier groups generally favoring the equatorial position to minimize steric interactions.

The conformational landscape of this compound is further complicated by the presence of the methylidene and hydroxymethyl groups. The hydroxymethyl group at the 3-position can exist in different rotameric forms, leading to a number of possible low-energy conformers. Computational methods can be used to calculate the relative energies of these conformers and to determine the most stable three-dimensional structure of the molecule.

Ring strain is a significant feature of the cyclobutane system. This strain arises from two main sources: angle strain, due to the deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain, resulting from the eclipsing of C-H bonds on adjacent carbon atoms. The total ring strain in cyclobutane is approximately 26 kcal/mol. The presence of the sp²-hybridized carbon of the methylidene group slightly alters the geometry and strain energy of the ring compared to cyclobutane itself.

Computational analysis can quantify the ring strain in this compound through methods such as isodesmic reactions. In an isodesmic reaction, the number and types of bonds are conserved on both sides of the equation, allowing for a direct calculation of the strain energy.

ParameterValue for Cyclobutane (Model System)Expected Influence in this compound
Puckering Angle~35°Similar, with slight modifications due to substituents.
Barrier to Ring Inversion~1.5 kcal/molMay be slightly higher due to substituent interactions.
C-C-C Bond Angles~88°The endocyclic angles will be similar, with the exocyclic C=C-C angle being larger.
Ring Strain Energy~26 kcal/molExpected to be of a similar magnitude.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.

For this compound, DFT and ab initio methods can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. The calculated NMR parameters for different possible isomers or conformers can be compared to the experimental spectrum to aid in its assignment. For instance, the chemical shifts of the protons on the cyclobutane ring are sensitive to their axial or equatorial orientation, and theoretical calculations can help in assigning these signals.

The correlation between predicted and experimental spectroscopic data is a cornerstone of modern structural elucidation. Any discrepancies between the calculated and observed spectra can often be explained by environmental effects (e.g., solvent effects) or by the limitations of the computational method used.

Spectroscopic TechniqueCalculated ParameterApplication for this compound
¹H NMRChemical Shifts, Coupling ConstantsAssignment of proton signals, determination of relative stereochemistry.
¹³C NMRChemical ShiftsAssignment of carbon signals, confirmation of the carbon skeleton.
IR SpectroscopyVibrational Frequencies, IntensitiesIdentification of functional groups (O-H, C=C), confirmation of the overall structure.
Raman SpectroscopyVibrational Frequencies, IntensitiesComplements IR data, particularly for symmetric vibrations like the C=C stretch.

Applications of 3 Methylidenecyclobutyl Methanol in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The chemical reactivity of (3-Methylidenecyclobutyl)methanol is centered around its two primary functional groups: the hydroxyl group and the exocyclic methylene (B1212753) group, both appended to a strained cyclobutane (B1203170) core. This unique combination allows for a diverse range of chemical transformations, making it a versatile precursor in multistep syntheses.

The primary alcohol can undergo standard functional group interconversions. For instance, it can be oxidized to the corresponding aldehyde, (3-Methylidenecyclobutyl)carbaldehyde, or further to 3-Methylidenecyclobutane-1-carboxylic acid. Conversely, the carboxylic acid can be reduced back to the alcohol using reagents like lithium aluminum hydride (LiAlH4) libretexts.org. These transformations provide access to a variety of carbonyl compounds and their derivatives, expanding the synthetic utility of the parent alcohol.

The exocyclic double bond is susceptible to a variety of addition reactions. For example, hydrogenation can selectively reduce the double bond to furnish (3-Methylcyclobutyl)methanol. Moreover, the double bond can participate in cycloaddition reactions, such as [2+2] photocycloadditions, which are common for accessing cyclobutane-containing structures acs.org.

The strained nature of the cyclobutane ring also imparts unique reactivity. Ring-opening and ring-expansion reactions can be triggered under specific conditions, providing pathways to larger and more complex carbocyclic and heterocyclic systems.

A summary of the key reactive sites and potential transformations is presented below:

Functional GroupReaction TypePotential Products
Hydroxyl (-CH₂OH)Oxidation(3-Methylidenecyclobutyl)carbaldehyde, 3-Methylidenecyclobutane-1-carboxylic acid
EtherificationAlkyl or silyl ethers
EsterificationCarboxylate esters
Exocyclic Methylene (=CH₂)Hydrogenation(3-Methylcyclobutyl)methanol
HalogenationDihalo-substituted cyclobutanes
EpoxidationSpiro-oxiranylcyclobutanes
CycloadditionFused or spirocyclic systems
Cyclobutane RingRing ExpansionCyclopentane or cyclohexane derivatives
Ring OpeningAcyclic functionalized alkanes

Precursor to Complex Molecular Architectures and Scaffolds

The unique structural features of this compound make it an attractive starting material for the synthesis of complex molecular architectures, including natural products and their analogues. The cyclobutane motif is a key structural element in a number of biologically active compounds.

For instance, the structurally related natural product grandisol, an insect pheromone, contains a substituted cyclobutane ring. Syntheses of grandisol often involve the construction of the cyclobutane core as a key step, highlighting the importance of cyclobutane-containing building blocks nih.govorganic-chemistry.orgdu.ac.inscispace.com. Although not a direct precursor in published syntheses, the functional group handles on this compound provide a framework that could be elaborated to access grandisol and its derivatives.

Similarly, the bicyclo[3.1.0]hexane core of sabinene, another natural product, could potentially be accessed through intramolecular cyclization strategies starting from a functionalized derivative of this compound mdpi.comresearchgate.netacs.org. The strategic placement of functional groups in this building block allows for the installation of necessary substituents and the orchestration of key bond-forming events.

The ability to undergo ring expansion reactions further enhances its utility as a precursor to complex scaffolds. For example, under acidic or thermal conditions, carbocation-mediated or pericyclic ring expansions could transform the cyclobutane ring into a cyclopentane or cyclohexane ring, providing access to a different class of cyclic compounds youtube.comyoutube.com.

Utility in the Construction of Bridged and Polycyclic Systems

The rigid framework and inherent ring strain of the cyclobutane ring in this compound can be exploited in the construction of bridged and polycyclic systems. Intramolecular reactions, where the alcohol or a derivative thereof reacts with the double bond or another part of the molecule, can lead to the formation of intricate three-dimensional structures.

For example, an intramolecular [2+2] photocycloaddition could potentially yield a bicyclo[2.1.1]hexane system. Furthermore, functionalization of the alcohol, followed by an intramolecular cyclization, could lead to the formation of bridged ethers or lactones. The stereochemistry of these reactions would be influenced by the conformational constraints of the cyclobutane ring. The construction of such bridged systems is a significant challenge in organic synthesis, and building blocks that facilitate these transformations are highly valuable nih.gov.

Development of Novel Synthetic Strategies Leveraging the Compound's Unique Structural Features

The unique combination of a strained ring, an exocyclic double bond, and a primary alcohol in this compound has inspired the development of novel synthetic strategies. The inherent reactivity of this molecule allows for transformations that are not readily achievable with more conventional building blocks.

One area of interest is the use of transition metal catalysis to mediate novel transformations. For example, palladium-catalyzed cross-coupling reactions could be employed to functionalize the exocyclic double bond. Similarly, ring-opening metathesis reactions could be envisioned, where the strained cyclobutane ring participates in the reaction to generate linear or macrocyclic products.

The development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, is another promising avenue. The proximity of the functional groups in this compound could be leveraged to design elegant and efficient cascade sequences for the rapid assembly of complex molecular architectures. For instance, a domino reaction could be initiated at the alcohol, leading to a series of transformations involving the double bond and the cyclobutane ring.

Future Research Directions and Emerging Avenues for 3 Methylidenecyclobutyl Methanol

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly guiding the development of new synthetic methodologies. Current time information in Vanderburgh County, US.mdpi.com For a molecule like (3-Methylidenecyclobutyl)methanol, future research in sustainable synthesis is likely to focus on several key areas.

One promising direction is the development of catalytic routes that maximize atom economy. Traditional multi-step syntheses of complex molecules can generate significant waste. rsc.org Future approaches may involve the use of novel catalysts to construct the cyclobutane (B1203170) core and introduce the methylidene and methanol (B129727) functionalities in fewer steps, thus minimizing byproducts. rsc.org The direct use of methanol as a reagent, activated through green catalytic systems, presents another eco-friendly alternative to more hazardous traditional reagents. nih.gov

Furthermore, the exploration of solvent-free or green solvent-based reaction conditions will be crucial. Water, ionic liquids, or deep eutectic solvents could replace conventional volatile organic solvents, reducing the environmental impact of the synthesis. mdpi.com Research into solid-state synthesis methods, which can eliminate the need for solvents altogether, may also provide a more sustainable manufacturing process for this compound and its derivatives.

Exploration of Bio-inspired and Biomimetic Transformations

Nature provides a rich blueprint for the synthesis of complex molecules, often with remarkable efficiency and stereoselectivity. Bio-inspired and biomimetic syntheses of cyclobutane-containing natural products have demonstrated the power of harnessing enzymatic or enzyme-like catalytic processes. mdpi.com Future research could explore the use of biocatalysts, such as enzymes, to perform key transformations in the synthesis of this compound or its derivatives. mdpi.com

For instance, enantioselective biocatalytic reduction of a corresponding ketone precursor could provide access to chiral this compound, a valuable building block for pharmaceuticals and other biologically active molecules. Additionally, bio-inspired cascade reactions, where multiple bond-forming events occur in a single pot, could offer a highly efficient strategy for constructing the core structure. Computational studies can aid in understanding the mechanisms of these biocatalytic reactions and in the rational design of enzymes with enhanced activity and specificity for this substrate. pitt.edu

Integration into Automated and Flow Chemistry Systems

The transition from traditional batch synthesis to automated and continuous flow chemistry offers numerous advantages, including improved safety, better reproducibility, and the potential for seamless scale-up. beilstein-journals.orgmdpi.com The integration of the synthesis of this compound into such systems represents a significant area for future development.

Flow reactors, with their excellent heat and mass transfer properties, can enable reactions to be performed under conditions that are difficult to control in batch, potentially leading to higher yields and purities. mdpi.com For example, photochemical reactions, which are often used to construct cyclobutane rings, can be more efficiently conducted in flow systems. chemrxiv.org Automated synthesis platforms could be employed to rapidly explore a wide range of reaction conditions to optimize the synthesis of this compound and its derivatives. beilstein-journals.org This approach would accelerate the discovery of new synthetic routes and facilitate the production of libraries of related compounds for screening in various applications.

Rational Design of Derivatives for Specific Synthetic Objectives

The functional groups of this compound—the hydroxyl group and the exocyclic double bond—provide versatile handles for the rational design of derivatives with tailored properties. Future research will likely focus on the strategic modification of this core structure to create new molecules for specific applications in medicinal chemistry and materials science.

For example, the cyclobutane scaffold is increasingly recognized as a valuable component in drug design, as it can impart favorable pharmacological properties. nih.govgoogle.com Derivatives of this compound could be designed as building blocks for novel pharmaceuticals. The synthesis of such derivatives could involve the functionalization of the hydroxyl group to introduce different linkers or pharmacophores.

In materials science, the methylidene group can participate in polymerization reactions, opening up the possibility of creating novel polymers with unique thermal and mechanical properties. The design and synthesis of functionalized monomers based on the this compound framework could lead to the development of advanced materials.

Interactive Table of Key Research Directions:

Research DirectionKey ObjectivesPotential Methodologies
Sustainable Synthesis Reduce waste, improve energy efficiency, use renewable feedstocks.Catalytic routes with high atom economy, use of green solvents, solid-state synthesis.
Bio-inspired Transformations Achieve high stereoselectivity, mimic natural synthetic pathways.Biocatalytic reductions, enzyme-catalyzed cascade reactions, computational enzyme design.
Automated & Flow Chemistry Enhance safety and scalability, enable rapid optimization.Continuous flow reactors, photochemical flow synthesis, automated synthesis platforms.
Rational Derivative Design Create molecules with tailored properties for specific applications.Functionalization of the hydroxyl group, polymerization of the methylidene group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.